![molecular formula C9H18Cl2N2O B12054383 (1R*,5R*)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride](/img/structure/B12054383.png)
(1R*,5R*)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R*,5R*)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride, AldrichCPR is a complex organic compound known for its unique bicyclic structure.
Méthodes De Préparation
The synthesis of (1R*,5R*)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride involves multiple steps, typically starting with the formation of the bicyclic core. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure the correct stereochemistry is achieved . Industrial production methods may vary, but they generally follow similar principles, scaled up to accommodate larger quantities.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
(1R*,5R*)-9-Methyl-3,9-diazabicyclo[332]decan-10-one dihydrochloride has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the interactions between small molecules and biological macromoleculesAdditionally, it is used in various industrial processes where its specific chemical properties are advantageous .
Mécanisme D'action
The mechanism by which this compound exerts its effects is related to its ability to interact with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways involved can vary depending on the specific application, but they often involve interactions with key proteins or nucleic acids .
Comparaison Avec Des Composés Similaires
Similar compounds to (1R*,5R*)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride include other bicyclic amines and their derivatives. For example, 9-Azabicyclo[3.3.2]decan-10-one and its analogs share a similar core structure but differ in their functional groups and stereochemistry. These differences can significantly impact their chemical reactivity and biological activity, making each compound unique in its applications .
Propriétés
Formule moléculaire |
C9H18Cl2N2O |
|---|---|
Poids moléculaire |
241.16 g/mol |
Nom IUPAC |
(1R,5R)-9-methyl-3,9-diazabicyclo[3.3.2]decan-10-one;dihydrochloride |
InChI |
InChI=1S/C9H16N2O.2ClH/c1-11-8-4-2-3-7(9(11)12)5-10-6-8;;/h7-8,10H,2-6H2,1H3;2*1H/t7-,8-;;/m1../s1 |
Clé InChI |
LVOANLBNQXSQJL-RHJRFJOKSA-N |
SMILES isomérique |
CN1[C@@H]2CCC[C@@H](C1=O)CNC2.Cl.Cl |
SMILES canonique |
CN1C2CCCC(C1=O)CNC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


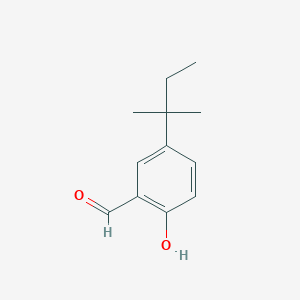

![6-Amino-4-(3-bromophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054315.png)
![Propanedinitrile, [(5-bromo-2-furanyl)methylene]-](/img/structure/B12054316.png)
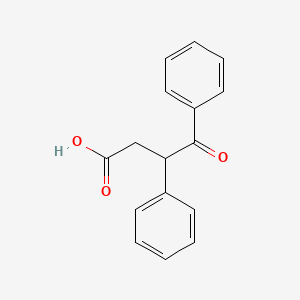
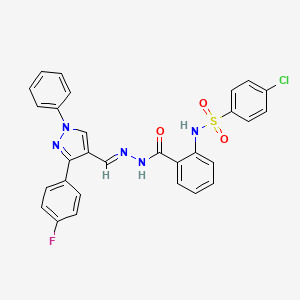
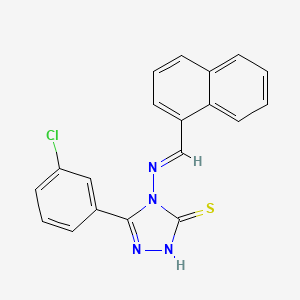
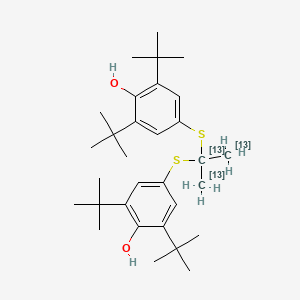


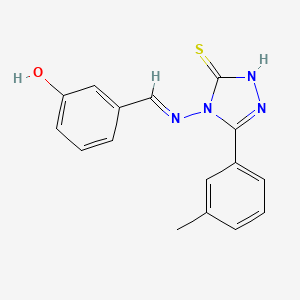
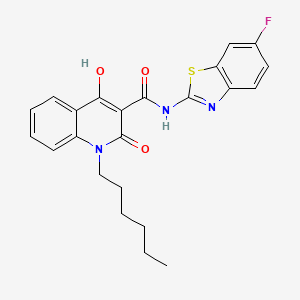
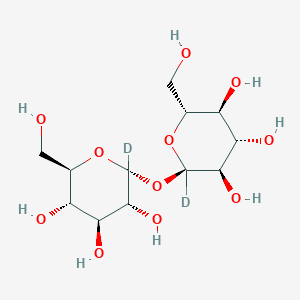
![N-(2-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12054355.png)
